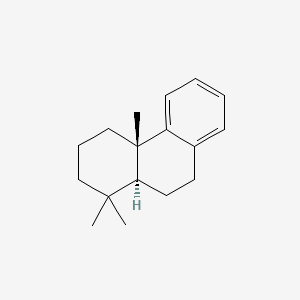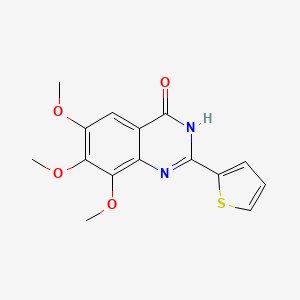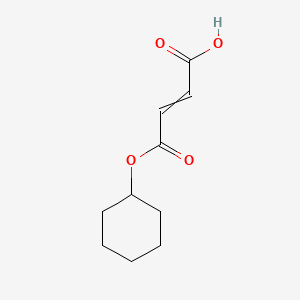
4-Cyclohexyloxy-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (2Z)-, monocyclohexyl ester is an organic compound that belongs to the class of esters. It is derived from 2-butenedioic acid, commonly known as maleic acid, and cyclohexanol. This compound is characterized by its unique structure, where the ester linkage is formed between the carboxyl group of maleic acid and the hydroxyl group of cyclohexanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, monocyclohexyl ester typically involves the esterification reaction between maleic acid and cyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Maleic acid+CyclohexanolAcid catalyst2-Butenedioic acid (2Z)-, monocyclohexyl ester+Water
Industrial Production Methods
In an industrial setting, the production of 2-Butenedioic acid (2Z)-, monocyclohexyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of azeotropic distillation can also help in the removal of water formed during the reaction, further driving the esterification process to completion.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, monocyclohexyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to maleic acid and cyclohexanol in the presence of a strong acid or base.
Reduction: The double bond in the butenedioic acid moiety can be reduced to form the corresponding saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester linkage is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Hydrolysis: Maleic acid and cyclohexanol.
Reduction: Saturated ester (e.g., cyclohexyl succinate).
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Butenedioic acid (2Z)-, monocyclohexyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of polymers and resins, where it can act as a plasticizer or a cross-linking agent.
Mechanism of Action
The mechanism by which 2-Butenedioic acid (2Z)-, monocyclohexyl ester exerts its effects depends on the specific application. In drug delivery, for example, the ester linkage can be hydrolyzed by esterases in the body, releasing the active drug. The molecular targets and pathways involved would depend on the specific drug being delivered and its mode of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenedioic acid (2Z)-, dibutyl ester
- 2-Butenedioic acid (2Z)-, diethyl ester
- 2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester
Uniqueness
2-Butenedioic acid (2Z)-, monocyclohexyl ester is unique due to its specific ester linkage with cyclohexanol, which imparts different physical and chemical properties compared to other esters of 2-butenedioic acid. For example, the cyclohexyl group can influence the compound’s solubility, reactivity, and interaction with biological systems, making it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
46341-50-8 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-cyclohexyloxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H14O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) |
InChI Key |
ZMQWRASVUXJXGM-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC(CC1)OC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1CCC(CC1)OC(=O)C=CC(=O)O |
physical_description |
Pellets or Large Crystals |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


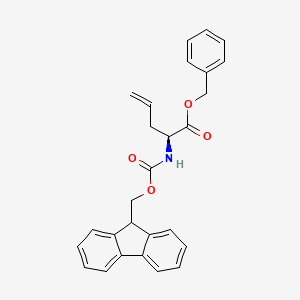
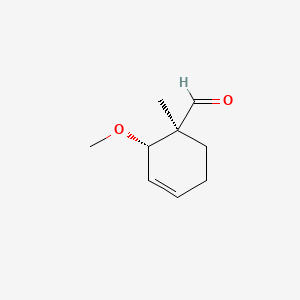
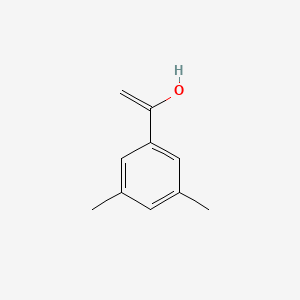

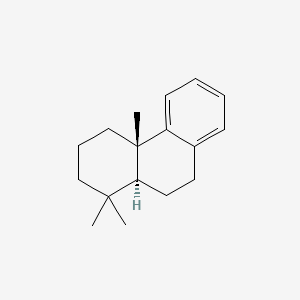
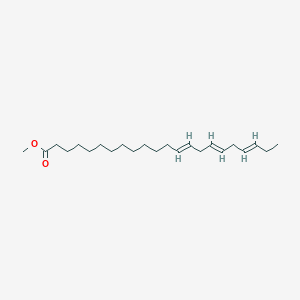
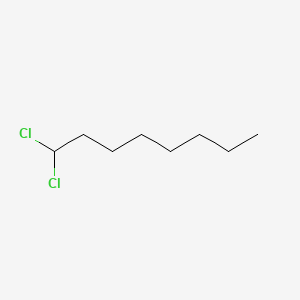
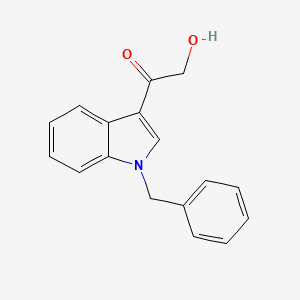
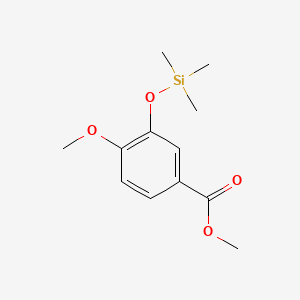
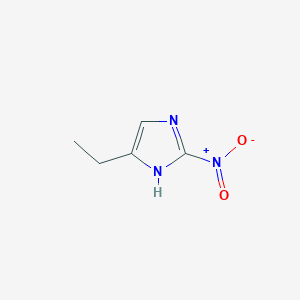
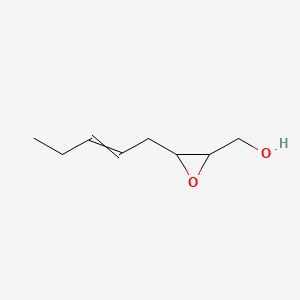
![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)
